molecular formula C22H34N6O B6060012 N-cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B6060012
M. Wt: 398.5 g/mol
InChI Key: LTIRBUKWBLCPLR-UHFFFAOYSA-N
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Description

N-Cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an isopropyl group at position 2. The piperidine ring at position 6 is further modified with a cyclooctyl carboxamide moiety at the 3-position of the piperidine.

Properties

IUPAC Name

N-cyclooctyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O/c1-16(2)21-25-24-19-12-13-20(26-28(19)21)27-14-8-9-17(15-27)22(29)23-18-10-6-4-3-5-7-11-18/h12-13,16-18H,3-11,14-15H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIRBUKWBLCPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: The synthesis begins with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazole ring. This is followed by the condensation with hydrazine or its derivatives to form the pyridazine ring.

    Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with piperidine derivatives under basic conditions.

    Cyclooctyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

BRD4 Bromodomain Inhibition

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core, such as those in and , bind to BRD4’s acetyl-lysine recognition pocket. The target compound’s isopropyl and cyclooctyl groups may mimic hydrophobic interactions observed in clinical BET inhibitors like AZD5153 . However, the absence of a bivalent moiety (as in AZD5153) likely reduces potency but may improve selectivity for single bromodomains .

Epigenetic and Anticancer Activity

C1632, a methyl-substituted analog, inhibits Lin28/let-7 interactions, restoring tumor suppressor miRNA activity and reducing PD-L1 expression in cancer models .

Antifungal Potential

Triazolo-pyridazine derivatives are explored for antifungal activity via epigenetic reader inhibition (e.g., histone acetylation). The cyclooctyl group’s bulk may hinder fungal target engagement compared to smaller substituents in Compound 27 (ChemDiv, Z606-3990) .

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